4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Description
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound comprising a pyridine ring fused to a cyclopentane ring. The molecule features a carboxylic acid group at position 6 and a methyl substituent at position 4, with a hydrochloride salt enhancing its solubility in polar solvents.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-2-3-11-9-5-7(10(12)13)4-8(6)9;/h2-3,7H,4-5H2,1H3,(H,12,13);1H |
InChI Key |
WUUHQOJDMKALIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=NC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride generally involves the construction of the cyclopenta[b]pyridine core followed by functionalization at the 4- and 6-positions. The synthetic route typically starts from cyclopenteno or cycloheptenopyridine derivatives, which undergo oxidation and substitution reactions to introduce the carboxylic acid and methyl groups.
Oxidation of Cyclopenteno Pyridine Derivatives
A key step in the synthesis is the oxidation of 2,3-cyclopenteno pyridine to introduce the carboxylic acid functionality at the 6-position. This can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous medium at room temperature (25°C) over extended periods (up to 72 hours). The reaction mixture is then treated with sodium thiosulfate to quench residual oxidant, extracted with ethyl acetate, dried, and purified by flash column chromatography to yield the oxidized product with good yield (around 68%).
Formation of the Hydrochloride Salt
The hydrochloride salt of the carboxylic acid is typically prepared by treating the free acid with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether, to precipitate the hydrochloride salt. This step is crucial for improving the compound’s stability and solubility properties.
Detailed Experimental Procedure Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3-Cyclopenteno pyridine (25 mmol), Mn(OTf)2 (0.125 mmol), t-BuOOH (65% in H2O, 125 mmol), H2O (125 mL), 25°C, 72 h | Oxidation to introduce carboxylic acid functionality at 6-position | 68 | Quenched with Na2S2O3, extracted with ethyl acetate, purified by flash chromatography |
| 2 | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.5 mmol), Na (7.5 mmol), CH3OH (20 mL), 100°C, 24 h | Nucleophilic substitution to introduce 4-methoxy group (analogous to methyl substitution) | 91 | Reaction mixture evaporated, extracted with CH2Cl2, purified by flash chromatography |
| 3 | Free acid product, HCl in ethanol or ether | Formation of hydrochloride salt | Quantitative | Precipitation of hydrochloride salt for purification |
Spectroscopic and Analytical Data
The characterization of intermediates and final products is typically confirmed by:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) : Chemical shifts confirm substitution patterns and ring structure.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Melting Point (mp) : Used to assess purity and identity.
- Chromatographic purity : Flash chromatography and sometimes HPLC are used for purification and analysis.
For example, the oxidized product showed ^1H NMR signals at δ 8.55 (d, J = 5.9 Hz, 1H), 6.70 (d, J = 5.9 Hz, 1H), and characteristic carbonyl carbon resonances at 203.0 ppm and 177.53 ppm in ^13C NMR.
Summary and Outlook
The preparation of This compound involves:
- Oxidation of cyclopenteno pyridine derivatives using Mn(OTf)2/t-BuOOH.
- Introduction of the 4-methyl substituent via nucleophilic substitution.
- Conversion to the hydrochloride salt for stability.
These methods provide moderate to high yields and can be optimized for scale-up. Emerging biocatalytic methods may offer greener and more selective alternatives in the future.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water.
Reduction: Typically involves the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Commonly involves nucleophilic substitution reactions using alkylating agents like 1,2-dibromoethane or benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkylating agents such as 1,2-dibromoethane or benzyl chloride in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives of the parent compound.
Substitution: Formation of various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinases like FGFR1, it binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Carboxylic Acids
A key structural analogue is 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), a monocyclic pyrimidine derivative with a carboxylic acid group, methyl, and chloro substituents .
Table 1: Structural and Functional Comparison
| Property | 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic Acid Hydrochloride | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Core Structure | Bicyclic (pyridine + cyclopentane) | Monocyclic pyrimidine |
| Functional Groups | Carboxylic acid, methyl, hydrochloride salt | Carboxylic acid, methyl, chloro |
| Solubility | High (due to ionic hydrochloride) | Moderate (neutral carboxylic acid) |
| Potential Applications | Drug discovery (rigid scaffold) | Intermediate in agrochemical synthesis |
Key Differences :
Cyclopentane- and Pyridine-Containing Compounds
Table 2: Cyclic System Comparison
| Compound Type | Saturation | Substituents | Reactivity Profile |
|---|---|---|---|
| Target Compound | Partially saturated (cyclopentane) | Methyl, carboxylic acid | Stable under physiological conditions |
| Hexachlorocyclopentadiene | Unsaturated | Chlorine | High reactivity (Diels-Alder reactions) |
Insights :
- The target’s partially saturated cyclopentane reduces ring strain compared to fully unsaturated systems, enhancing stability for pharmaceutical use.
- Chlorinated analogues (e.g., CAS 77-47-4) are prone to electrophilic reactions, whereas the methyl and carboxylic acid groups in the target compound favor hydrogen bonding and targeted interactions .
Research Findings and Limitations
- Biological Relevance : Bicyclic pyridine derivatives are under investigation for kinase inhibition, leveraging their rigid structure for selective binding—a contrast to pyrimidine-based agrochemical intermediates .
Data Gaps :
- Specific physicochemical data (e.g., melting point, logP) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
- Direct comparative pharmacological studies are unavailable, highlighting the need for further research.
Biological Activity
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride (CAS No. 2713992-79-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 213.66 g/mol
- Structure : The compound features a cyclopentapyridine core, which is significant for its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds structurally related to 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid exhibit antiviral activities. For instance, derivatives have shown promising results against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interference with viral polymerases or other critical enzymes .
Neuropharmacological Effects
Research has highlighted the compound's interaction with metabotropic glutamate receptors (mGluRs), which are pivotal in neurotransmission and neuroprotection. Compounds that modulate mGluRs can exhibit anxiolytic and antipsychotic-like effects. For example, studies have shown that certain derivatives enhance glutamate signaling without direct agonist activity, potentially leading to therapeutic applications in anxiety and mood disorders .
Case Studies
- Study on Antiviral Activity :
-
Neuropharmacological Assessment :
- In rodent models, compounds derived from the cyclopentapyridine structure displayed significant anxiolytic effects without the side effects commonly associated with traditional anxiolytics. These findings suggest a potential for developing new treatments for anxiety disorders based on this scaffold .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | EC (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral (RSV) | Derivative A | 5 - 28 | N/A |
| Antiviral (HCV) | Derivative B | 6.7 | 35.46 |
| Neuropharmacological | Derivative C | N/A | N/A |
Q & A
Q. What are the recommended synthetic pathways for 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride?
The compound can be synthesized via multi-step organic reactions, including cyclization and esterification. For instance, cyclopenta[b]pyridine derivatives are often prepared through acid-catalyzed condensation of ketones with amines, followed by cyclization under reflux conditions. Post-synthetic modifications, such as carboxylation at the 6-position and subsequent hydrochlorination, yield the final product. Characterization via NMR and mass spectrometry is critical to confirm intermediate and final structures .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to guidelines for structurally similar hydrochlorides (e.g., 6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine dihydrochloride):
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store in airtight containers at 2–8°C, away from heat and moisture.
- In case of skin contact, rinse immediately with water and seek medical advice. Emergency protocols for spills include neutralization with inert adsorbents .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- 1H/13C NMR : Resolves the fused cyclopenta-pyridine core and methyl/carboxylic acid substituents.
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N–H stretches).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~215.05 g/mol).
- HPLC : Assess purity using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does the cyclopenta[b]pyridine scaffold influence reactivity in nucleophilic substitution or cross-coupling reactions?
The electron-rich aromatic system enhances susceptibility to electrophilic attack at the 4-methyl position. For example, bromination (see ) or palladium-catalyzed Suzuki-Miyaura coupling can introduce functional groups. Computational modeling (DFT) predicts reactive sites, while in situ monitoring via LC-MS tracks intermediate formation .
Q. How can researchers resolve discrepancies in reported solubility data across solvents?
Contradictions may arise from polymorphic forms or residual solvents. Standardize solubility tests by:
- Using USP-grade solvents (e.g., DMSO, ethanol) under controlled temperatures.
- Employing dynamic light scattering (DLS) to detect aggregation.
- Cross-validating results with thermogravimetric analysis (TGA) to rule out hydrate formation .
Q. What strategies enhance the compound’s utility as a precursor for bioactive derivatives?
- Amidation : React the carboxylic acid with amines to generate amide-linked prodrugs.
- Halogenation : Introduce bromine/iodine at the 4-methyl position for subsequent cross-coupling (e.g., ’s antimicrobial derivatives).
- Salt metathesis : Replace hydrochloride with other counterions (e.g., tosylate) to modulate bioavailability. Biological activity is screened via kinase inhibition assays or microbial growth studies .
Q. What challenges arise during crystallization, and how can they be mitigated?
The compound’s polar-hydrophobic balance complicates crystal lattice formation. Strategies include:
Q. How does the hydrochloride salt affect pharmacokinetic properties compared to the free base?
The salt improves aqueous solubility (critical for in vivo studies) but may reduce membrane permeability. Comparative studies involve:
- Dissolution testing : Measure solubility in simulated gastric fluid.
- Caco-2 assays : Assess intestinal absorption.
- Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models .
Methodological Notes
- Contradiction Management : Cross-reference spectral data with databases (e.g., CAS Registry) to validate synthetic intermediates.
- Advanced Characterization : Pair NMR with NOESY/ROESY to resolve stereochemical ambiguities in the cyclopenta ring.
- Biological Assay Design : Include positive controls (e.g., ’s reference standards) to ensure assay reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
